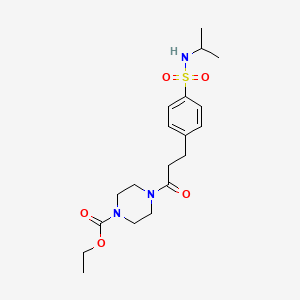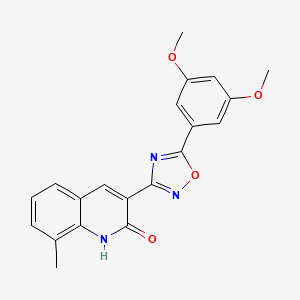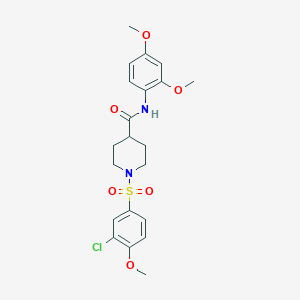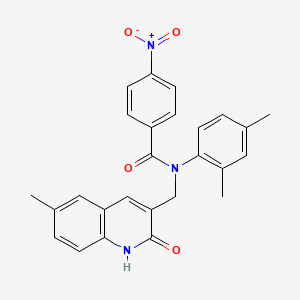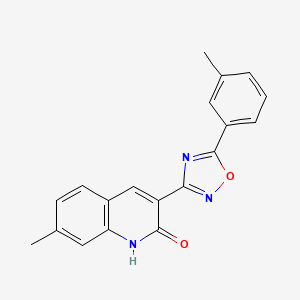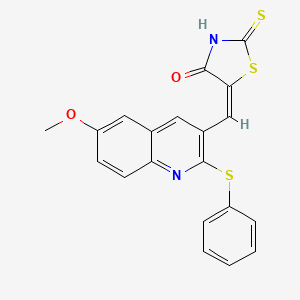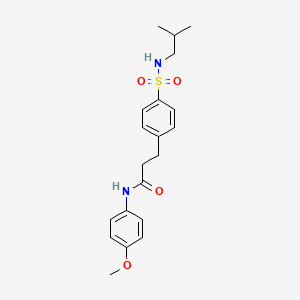
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, also known as MLN8054, is a chemical compound that has been studied extensively in the field of cancer research. It belongs to the class of small molecule inhibitors that target the Aurora A kinase, an enzyme that plays a crucial role in cell division and proliferation.
作用機序
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide inhibits the activity of the Aurora A kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its downstream targets, which are involved in cell division and proliferation. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide also causes abnormal spindle formation and chromosome alignment, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have specific effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and sensitization to radiation therapy and other chemotherapeutic agents. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
実験室実験の利点と制限
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide as a research tool is its high specificity for the Aurora A kinase, which allows for the study of the kinase's role in cell division and proliferation. However, one limitation of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
Several future directions for research on 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide are possible. One direction is to investigate the potential of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide as a cancer therapeutic agent in clinical trials. Another direction is to study the effects of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide on other cellular processes, such as DNA damage repair and apoptosis. Additionally, the development of new analogs of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide with improved solubility and potency may be a promising avenue for future research.
合成法
The synthesis of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminophenylsulfamide using tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield 4-(tert-butyldimethylsilyloxy)phenylsulfamide. The next step involves the reaction of the protected amine with 4-methoxybenzyl bromide in the presence of potassium carbonate to yield 4-(4-methoxybenzyl)-N-(4-tert-butyldimethylsilyloxyphenyl)sulfamide. The final step involves the removal of the TBDMS group using tetra-n-butylammonium fluoride (TBAF) to yield 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide.
科学的研究の応用
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied for its potential as a cancer therapeutic agent. The Aurora A kinase, the target of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, is overexpressed in many types of cancer and is associated with poor prognosis. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and to other chemotherapeutic agents.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(2)14-21-27(24,25)19-11-4-16(5-12-19)6-13-20(23)22-17-7-9-18(26-3)10-8-17/h4-5,7-12,15,21H,6,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRNCZIHDYVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

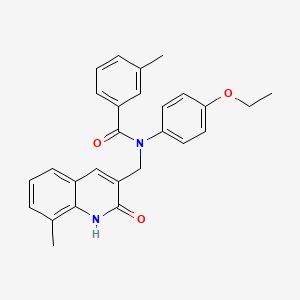
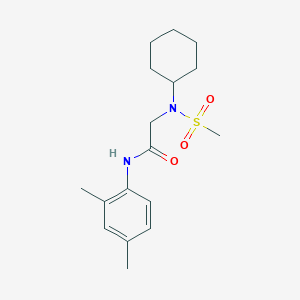
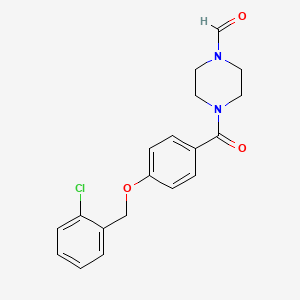
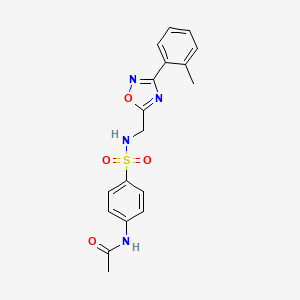
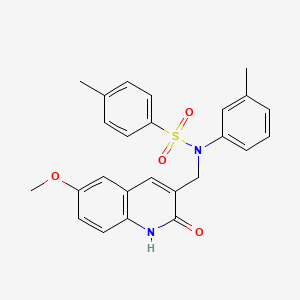
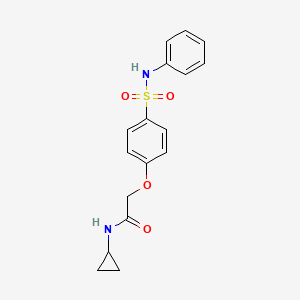
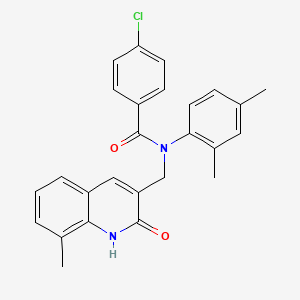
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
